Methyl 2-(3-bromoquinolin-6-yl)acetate
Description
Methyl 2-(3-bromoquinolin-6-yl)acetate (CAS: 1022091-89-9) is a brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . It is supplied as a research-grade compound with a purity of >98% (GLPBIO) or 95% (Combi-Blocks), depending on the supplier . The compound is stored at 2–8°C in sealed containers to prevent moisture absorption and degradation . Its primary applications include use as a synthetic intermediate in medicinal chemistry and materials science, particularly in the development of heterocyclic frameworks .
Properties
IUPAC Name |
methyl 2-(3-bromoquinolin-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-8-2-3-11-9(4-8)6-10(13)7-14-11/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLWDFNEQGOTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₂ | PubChem |
| Molecular Weight | 280.12 g/mol | PubChem |
| CAS Number | 1022091-89-9 | PubChem |
Table 2: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Bromination | NBS, FeBr₃, CH₂Cl₂, 0°C → RT | ACS Omega |
| Esterification | CH₃OH, H₂SO₄, reflux, 4–6 h | ACS Omega |
Challenges and Optimization
- Regioselectivity : Ensuring bromination occurs specifically at the 3-position may require directing groups or careful control of reaction conditions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of palladium catalysts and ligands.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced quinoline derivatives.
Ester Hydrolysis: The major product is 2-(3-bromoquinolin-6-yl)acetic acid.
Scientific Research Applications
Scientific Research Applications
Methyl 2-(3-bromoquinolin-6-yl)acetate has several notable applications:
1. Medicinal Chemistry
- This compound is investigated for its potential as a pharmaceutical intermediate and lead compound in drug discovery, particularly for antimicrobial and anticancer therapies. Its derivatives have been shown to exhibit significant biological activities against various pathogens and cancer cell lines.
2. Organic Synthesis
- It serves as a building block in the synthesis of more complex organic molecules. The compound's reactive bromine atom allows for various substitution reactions, making it valuable in synthetic organic chemistry.
3. Biological Studies
- Research has focused on its antimicrobial and anticancer properties. Studies indicate that it exhibits notable efficacy against Gram-positive bacteria and various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition, particularly against Gram-positive bacteria, indicating its potential as a lead candidate for antibiotic development.
Anticancer Evaluations
In vitro studies reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung cancer cells. It was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Mechanistic Insights
Further research revealed that this compound may inhibit specific kinases involved in tumor growth signaling pathways. This was evidenced by alterations in cell cycle progression and increased levels of pro-apoptotic markers in treated cells.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromoquinolin-6-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the quinoline ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-(3-bromoquinolin-6-yl)acetate belongs to a family of brominated quinoline esters. Below is a detailed comparison with structurally and functionally related compounds, emphasizing substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Brominated Quinoline Derivatives
Key Analysis
Substituent Position and Electronic Effects The bromine atom at position 3 in this compound enhances electrophilic aromatic substitution reactivity, making it a versatile intermediate for cross-coupling reactions . Ethyl 2-(3-bromoquinolin-6-yl)acetate (ethyl ester analog) exhibits higher lipophilicity (logP ~2.8) compared to the methyl ester (logP ~2.3), impacting solubility and membrane permeability in biological assays .
Fluorine substitution (e.g., in Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate) increases metabolic stability and electron-withdrawing effects, favoring applications in radiopharmaceuticals .
Synthetic Utility Methyl 8-bromoquinoline-5-carboxylate’s bromine at C8 facilitates regioselective Suzuki-Miyaura couplings, whereas the C3 bromine in the target compound favors Buchwald-Hartwig aminations .
Purity and Storage
- The target compound’s >98% purity (GLPBIO) ensures reliability in high-yield syntheses, whereas lower-purity analogs (e.g., 95% from Combi-Blocks) may require additional purification steps .
Biological Activity
Methyl 2-(3-bromoquinolin-6-yl)acetate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₂H₁₀BrNO₂
- Molecular Weight : 280.12 g/mol
- Structure : The compound features a bromo substituent on the quinoline ring, which enhances its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the bromine atom and the quinoline structure allow for significant reactivity, potentially influencing enzyme or receptor interactions.
- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Studies have indicated that this compound exhibits notable antimicrobial effects against various pathogens.
- Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific oncogenic proteins .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition, particularly against Gram-positive bacteria, suggesting its potential as a lead candidate for antibiotic development.
- Anticancer Evaluations : In vitro studies reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Further research into the mechanism revealed that this compound may act by inhibiting specific kinases involved in cell signaling pathways associated with tumor growth. This was evidenced by alterations in cell cycle progression and increased levels of pro-apoptotic markers in treated cells .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 2-(3-bromoquinolin-6-yl)acetate | C₁₄H₁₃BrNO₂ | Similar structure; evaluated for similar activities |
| Methyl 2-(quinolin-6-yl)acetate | C₁₂H₉NO₂ | Lacks bromo substituent; lower reactivity |
| Bedaquiline | C₂₃H₂₃BrN₂O₂ | Known anti-tuberculosis agent |
Q & A
Q. What are the key synthetic routes for Methyl 2-(3-bromoquinolin-6-yl)acetate, and how are intermediates characterized?
- Methodological Answer : A common approach involves bromination of quinoline derivatives followed by esterification. For example, the 3-bromo substituent can be introduced via electrophilic aromatic bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions. The acetate group is typically introduced via nucleophilic acyl substitution or Mitsunobu reaction. Intermediates should be characterized using - and -NMR to confirm regioselectivity, with mass spectrometry (MS) verifying molecular weight. Similar brominated esters, such as Methyl 2-(5-bromopyridin-2-yl)acetate, employ analogous strategies .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : -NMR signals for the quinoline protons (e.g., H-6 and H-8) and the methyl ester group (singlet at ~3.7 ppm) are critical. Coupling patterns and -NMR chemical shifts (e.g., ester carbonyl at ~170 ppm) confirm functional groups. For bromine position verification, NOESY or - HMBC correlations can differentiate between 3- and 4-bromo isomers. Comparative analysis with analogs like Methyl 2-(3-bromo-4-hydroxyphenyl)acetate can aid assignments .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may improve purity, leveraging solubility differences. Monitoring via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) ensures fraction collection. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can regioselectivity in the bromination of quinoline derivatives be optimized for 3-position specificity?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. Electron-donating groups at C-6 (e.g., acetate) can direct bromination to the meta position (C-3). Computational DFT studies predict electrophilic attack sites, while experimental screening of catalysts (e.g., FeBr3 vs. AlBr3) and solvents (e.g., DCM vs. acetic acid) refines yields. Parallels exist with brominated biphenyl systems, where steric and electronic factors dictate substitution patterns .
Q. What crystallographic strategies address challenges in solving the structure of this compound?
- Methodological Answer : X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Heavy bromine atoms enhance anomalous scattering, aiding phase determination. For twinned crystals or poor diffraction, high-resolution data (≤1.0 Å) and iterative refinement with restraints on bond lengths/angles improve models. Comparative analysis with related esters, such as Methyl 2-(oxetan-3-ylidene)acetate, provides validation benchmarks .
Q. How to resolve contradictions between computational reactivity predictions and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or transition state accessibility. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., methanol) refine activation energy predictions. Experimental kinetic studies (e.g., monitoring reaction progress via in situ IR) validate computational models. For example, HWE-type reactions of similar esters show deviations due to steric hindrance not captured in gas-phase calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
